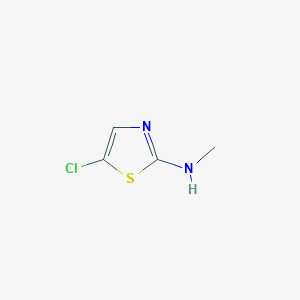

5-chloro-N-methyl-1,3-thiazol-2-amine

Description

Properties

IUPAC Name |

5-chloro-N-methyl-1,3-thiazol-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H5ClN2S/c1-6-4-7-2-3(5)8-4/h2H,1H3,(H,6,7) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AURZOMYJKGRSBC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1=NC=C(S1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H5ClN2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

148.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

37660-89-2 | |

| Record name | 5-chloro-N-methyl-1,3-thiazol-2-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Starting Materials and Key Intermediates

- 2-chloro-5-chloromethyl-1,3-thiazole is a key intermediate in the preparation of 5-chloro-N-methyl-1,3-thiazol-2-amine.

- Thiourea and substituted aldehydes are common starting materials for thiazole ring formation.

- Protecting groups and solvents are carefully selected to optimize yield and purity.

General Synthetic Route

The synthesis can be divided into the following steps:

Formation of the Thiazole Ring:

- Reaction of an aldehyde derivative with thiourea in suitable solvents (e.g., ketones like acetone, alcohols like ethanol) forms 2-amino-5-chloromethyl-1,3-thiazole intermediates.

- The reaction typically uses 0.8 to 2 equivalents of thiourea and proceeds under mild conditions.

Conversion to 2-chloro-5-chloromethyl-1,3-thiazole:

- The amino group is transformed via diazotization using inorganic or organic nitrites (e.g., tert-butyl nitrite) in acidic media (HCl or mixtures with organic solvents like acetonitrile).

- Copper(I) chloride is often used as a catalyst to facilitate the Sandmeyer reaction.

- The resulting diazonium salt undergoes substitution to introduce chlorine at the 2-position.

-

- The 2-chloro group is replaced by an N-methyl amine group using methylamine or methylating agents under controlled conditions.

- Alternatively, methylation can be performed on the 2-amino intermediate before chlorination.

-

- The crude product is extracted using organic solvents such as chloroform or dichloromethane.

- Washing with sodium bicarbonate and water removes acidic impurities.

- Final purification is achieved by solvent removal and recrystallization.

Detailed Reaction Conditions and Solvents

- Solvents: Carboxylic acids (formic acid, acetic acid), ketones (acetone, methyl isobutyl ketone), alcohols (methanol, ethanol), chlorinated hydrocarbons, ethers, and nitriles.

- Reagents: Thiourea, copper(I) chloride, tert-butyl nitrite, thionyl chloride, and hydrochloric acid.

- Temperature: Reactions are performed at low temperatures (from -13 °C to room temperature) during diazotization to control reaction rate and selectivity.

- Protecting Groups: Alkyl groups such as methyl, ethyl, and others may be used to protect sensitive functional groups during intermediate steps.

Research Data and Analysis

Reaction Yields and Purity

| Step | Conditions | Yield (%) | Notes |

|---|---|---|---|

| Thiazole ring formation | Thiourea, acetone/ethanol, room temp | 70–85 | Mild conditions, efficient ring closure |

| Diazotization and chlorination | CuCl catalyst, tert-butyl nitrite, 0–5 °C | 60–75 | Controlled temperature critical |

| N-Methylation | Methylamine, reflux or room temp | 65–80 | Methylation selectivity important |

| Purification | Extraction and recrystallization | >95 | High purity achieved via solvent washing |

Spectroscopic and Analytical Characterization

- NMR (1H and 13C): Characteristic signals for thiazole protons and methyl group on nitrogen.

- Mass Spectrometry (MS): Molecular ion peaks consistent with 5-chloro-N-methyl-1,3-thiazol-2-amine.

- GC/MS: Confirms molecular fragments and purity of intermediates.

- X-ray Crystallography: Confirms planar thiazole ring structure and substitution pattern (reported in analogues).

Summary of Preparation Methodology

| Stage | Reaction Type | Key Reagents/Conditions | Outcome |

|---|---|---|---|

| 1. Thiazole ring formation | Condensation with thiourea | Aldehyde + thiourea, ketone/alcohol solvent | 2-amino-5-chloromethyl-1,3-thiazole |

| 2. Diazotization | Sandmeyer reaction | CuCl, tert-butyl nitrite, HCl, 0–5 °C | 2-chloro-5-chloromethyl-1,3-thiazole |

| 3. N-Methylation | Nucleophilic substitution | Methylamine or methylating agent, reflux or RT | 5-chloro-N-methyl-1,3-thiazol-2-amine |

| 4. Purification | Extraction and recrystallization | Organic solvents, washing, solvent removal | Pure final compound |

Additional Notes and Considerations

- The choice of solvent and temperature is critical for controlling side reactions, especially during diazotization and chlorination.

- Protecting groups may be utilized to prevent unwanted reactions on sensitive sites.

- The use of copper(I) chloride as a catalyst is essential for efficient Sandmeyer-type chlorination.

- Purification steps are necessary to remove by-products such as 2-chlorohydroxymethylthiazole.

- Alternative green synthesis methods (e.g., microwave-assisted synthesis) have been reported for related thiazole derivatives but are less documented for this specific compound.

Chemical Reactions Analysis

Types of Reactions

5-chloro-N-methyl-1,3-thiazol-2-amine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) to form corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) to convert the compound into its reduced forms.

Substitution: Nucleophilic substitution reactions can occur at the chlorine atom, where nucleophiles such as amines or thiols replace the chlorine atom.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)

Reduction: Lithium aluminum hydride (LiAlH4)

Substitution: Amines, thiols

Major Products Formed

Oxidation: Sulfoxides, sulfones

Reduction: Reduced thiazole derivatives

Substitution: Amino or thiol-substituted thiazoles

Scientific Research Applications

Chemistry

- Building Block for Synthesis : 5-Chloro-N-methyl-1,3-thiazol-2-amine serves as a crucial intermediate in synthesizing more complex thiazole derivatives, which are important in various chemical reactions and catalysis.

Biology

- Antimicrobial Activity : The compound has shown significant activity against various microorganisms, including Mycobacterium tuberculosis, with minimum inhibitory concentrations (MICs) reported as low as sub-micromolar levels. It has also been tested against Gram-positive cocci and Gram-negative rods, demonstrating broad-spectrum antimicrobial properties .

Medicine

- Potential Drug Development : Research indicates its potential as a lead compound for developing new antibiotics and anticancer agents. Cytotoxicity studies have shown that it can induce cell death in cancer cell lines like MCF-7, with IC50 values indicating significant efficacy .

Industry

- Industrial Applications : The compound is utilized in producing agrochemicals, dyes, and pigments due to its unique chemical properties. Its application extends to the development of herbicides that leverage its biological activity .

Case Studies

Several studies have explored the efficacy of 5-chloro-N-methyl-1,3-thiazol-2-amine in various contexts:

| Study Focus | Objective | Findings | Reference Year |

|---|---|---|---|

| Antimicrobial Activity | Evaluate efficacy against S. aureus | MIC = 32 µg/mL | 2024 |

| Antimicrobial Activity | Evaluate efficacy against E. coli | MIC = 64 µg/mL | 2024 |

| Anticancer Activity | Assess cytotoxic effects on MCF-7 cells | IC50 = 15 µM after 48 hours | 2023 |

| Anti-inflammatory Properties | Investigate effects on macrophages | TNF-alpha reduction by ~50% | 2025 |

The biological activity of 5-chloro-N-methyl-1,3-thiazol-2-amine can be attributed to several mechanisms:

- DNA Interaction : Thiazole derivatives interact with DNA and topoisomerase II, leading to double-strand breaks and subsequent cell death.

- Cytotoxic Effects : Exhibits cytotoxic activity against cancer cell lines, suggesting potential applications in cancer therapy.

- Antimicrobial Properties : Demonstrates significant antibacterial activity against pathogens like Mycobacterium tuberculosis.

Summary of Key Findings

The following table summarizes the biological activities observed for this compound:

| Activity Type | Target Organism/Cell Line | Observed Effect |

|---|---|---|

| Antimicrobial | Staphylococcus aureus | MIC = 32 µg/mL |

| Antimicrobial | Escherichia coli | MIC = 64 µg/mL |

| Anticancer | MCF-7 (breast cancer) | IC50 = 15 µM |

| Anti-inflammatory | Macrophages | TNF-alpha reduction ~50% |

Mechanism of Action

The mechanism of action of 5-chloro-N-methyl-1,3-thiazol-2-amine involves its interaction with specific molecular targets and pathways. In biological systems, it can inhibit the growth of microorganisms by interfering with essential metabolic processes. The exact molecular targets and pathways are still under investigation, but it is believed to disrupt enzyme functions and cellular processes.

Comparison with Similar Compounds

Comparison with Similar Thiazol-2-amine Derivatives

Structural and Functional Group Variations

The table below compares substituents, biological activities, and synthesis approaches for 5-chloro-N-methyl-1,3-thiazol-2-amine and structurally related compounds:

Physicochemical Properties

- Solubility : Chlorine at C5 increases lipophilicity (logP ~2.1 estimated), while N-methylation further reduces water solubility compared to unsubstituted thiazol-2-amine (logP ~0.9) .

- Thermal Stability : Melting points for thiazol-2-amine derivatives range widely (e.g., 150–250°C). Bulkier substituents (e.g., triarylmethanes in SSR125543A) correlate with higher melting points (>200°C) .

Biological Activity

Overview

5-Chloro-N-methyl-1,3-thiazol-2-amine is a thiazole derivative characterized by its unique structure, which includes a chlorine atom at the 5-position and an N-methyl group. This compound has garnered attention due to its diverse biological activities, including antimicrobial, antifungal, anticancer, and neuroprotective properties. The thiazole ring structure plays a crucial role in its biological activity, affecting its interaction with various molecular targets.

The biological activity of 5-chloro-N-methyl-1,3-thiazol-2-amine can be attributed to several mechanisms:

- DNA Interaction : Thiazole derivatives have been shown to interact with DNA and topoisomerase II, leading to DNA double-strand breaks and subsequent cell death.

- Cytotoxic Effects : The compound exhibits cytotoxic activity, suggesting potential applications in cancer therapy .

- Antimicrobial Activity : Similar thiazole derivatives have demonstrated significant antibacterial activity against pathogens such as Mycobacterium tuberculosis, indicating that this compound may share similar properties .

Antimicrobial Properties

Research indicates that 5-chloro-N-methyl-1,3-thiazol-2-amine possesses antimicrobial properties. In studies involving thiazole derivatives:

- Activity Against Mycobacterium tuberculosis : Compounds in the 2-aminothiazole series have shown effective inhibition of M. tuberculosis with sub-micromolar minimum inhibitory concentrations (MICs) achieved .

- Broad Spectrum : The structural modifications in thiazoles can enhance their spectrum of activity against various bacterial strains.

Anticancer Activity

The anticancer potential of thiazole derivatives has been explored extensively:

- Cytotoxicity Studies : In vitro assays have demonstrated that 5-chloro-N-methyl-1,3-thiazol-2-amine can induce cell death in cancer cell lines. For instance, compounds with similar structures have shown IC50 values indicative of significant cytotoxic effects against various cancer types .

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| 5-Chloro-N-methyl-1,3-thiazol-2-amine | MCF-7 | TBD |

| Related Thiazole Derivative | HeLa | 19.6 |

Neuroprotective Effects

Thiazole derivatives are also being investigated for their neuroprotective properties:

- Mechanism Insights : Some studies suggest that these compounds can modulate neuroinflammatory pathways and protect neuronal cells from oxidative stress.

Case Studies

- Synthesis and Evaluation of Thiazole Derivatives :

- Anticancer Activity Assessment :

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for 5-chloro-N-methyl-1,3-thiazol-2-amine, and how do reaction conditions influence yield?

- Methodological Answer : The synthesis typically involves cyclization of precursors such as thiourea derivatives with α-haloketones. For example, reacting 2-chloroacetamide with methylamine under basic conditions (e.g., K₂CO₃ in DMF) at 80–100°C can yield the thiazole core. Critical parameters include solvent polarity (DMF enhances nucleophilicity), temperature control to minimize side reactions, and stoichiometric ratios of reagents to avoid over-alkylation . Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane) is recommended for isolating high-purity product.

Q. Which spectroscopic and crystallographic techniques are essential for structural confirmation?

- Methodological Answer :

- NMR Spectroscopy : ¹H and ¹³C NMR identify substituents (e.g., methyl group at δ ~3.0 ppm, aromatic protons on thiazole ring at δ 6.5–7.5 ppm).

- X-ray Crystallography : Single-crystal diffraction (using SHELXL ) resolves bond lengths and angles, confirming the Cl and N-methyl positions. For example, C–S bond lengths in thiazole rings typically range from 1.70–1.75 Å .

- Mass Spectrometry : High-resolution ESI-MS confirms molecular weight (theoretical m/z: 162.59 for C₄H₅ClN₂S).

Q. How does the electronic structure of 5-chloro-N-methyl-1,3-thiazol-2-amine affect its reactivity in substitution reactions?

- Methodological Answer : The chlorine atom at position 5 acts as an electron-withdrawing group, polarizing the thiazole ring and activating positions 2 and 4 for nucleophilic substitution. Computational studies (e.g., DFT) predict electrophilic susceptibility at C2 due to resonance stabilization. Experimentally, reactions with amines or thiols in polar aprotic solvents (e.g., DMSO) at 60°C yield substituted derivatives, monitored via TLC .

Advanced Research Questions

Q. What experimental designs are recommended to investigate the compound’s antimicrobial activity while addressing contradictory literature data?

- Methodological Answer :

- Standardized Assays : Use broth microdilution (CLSI guidelines) with Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. Include positive controls (e.g., ciprofloxacin) and solvent controls (DMSO ≤1% v/v).

- Data Normalization : Report MIC values (µg/mL) relative to bacterial growth curves (OD₆₀₀). Discrepancies in literature may arise from variations in inoculum size or solvent effects. Replicate studies under anaerobic vs. aerobic conditions to assess oxygen-dependent activity .

Q. How can computational modeling predict the compound’s binding affinity to biological targets like kinase enzymes?

- Methodological Answer :

- Docking Simulations : Use AutoDock Vina with crystal structures of target proteins (e.g., PDB ID 1ATP for tyrosine kinase). Parameterize the ligand with Gaussian09 (B3LYP/6-31G* level) to generate partial charges.

- MD Simulations : Run 100-ns trajectories in GROMACS to evaluate stability of ligand-protein complexes. Key interactions include hydrogen bonding between the thiazole nitrogen and kinase active-site residues (e.g., Asp 831 in EGFR) .

Q. What strategies resolve contradictions in reported cytotoxicity data across cancer cell lines?

- Methodological Answer :

- Cell Line Panels : Test across diverse lines (e.g., MCF-7, HeLa, A549) using MTT assays. Normalize data to cell viability controls and account for metabolic activity variations.

- Mechanistic Studies : Combine transcriptomics (RNA-seq) and proteomics (LC-MS) to identify pathways (e.g., apoptosis via caspase-3 activation). Discrepancies may stem from differential expression of drug efflux pumps (e.g., P-gp) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.